

# (R)-VX-11e Ki, IC50, and EC50 values

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Compound of Interest		
Compound Name:	(R)-VX-11e	
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An In-depth Technical Guide to **(R)-VX-11e**: Ki, IC50, and Biological Activity

#### Introduction

(R)-VX-11e, also known as VX-11e or VTX-11e, is a potent, selective, and orally bioavailable small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As key components of the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1/2 are critical regulators of cellular processes such as proliferation, differentiation, and survival.[3] Dysregulation of the MAPK pathway is a hallmark of many human cancers, making ERK1/2 compelling therapeutic targets.[2] This document provides a comprehensive overview of the biochemical and cellular activity of (R)-VX-11e, detailing its inhibitory constants (Ki), half-maximal inhibitory concentrations (IC50), the experimental protocols used for their determination, and the signaling context of its mechanism of action.

# Data Presentation: Inhibitory Activity of (R)-VX-11e

The inhibitory potency of **(R)-VX-11e** has been characterized through various biochemical and cell-based assays. The data are summarized in the tables below.

# **Table 1: Biochemical Inhibition Constants (Ki)**



Target	Ki Value (nM)	Assay Conditions
ERK2	< 2	Active site-targeting assay, [ATP] = 65 μΜ.[4]
GSK-3	395	[4]
Aurora A	540	[4]
CDK2	852	[4]

**(R)-VX-11e** demonstrates high selectivity for ERK2, with Ki values for other kinases like GSK-3, Aurora A, and Cdk2 being significantly higher.[4] It exhibits over 200-fold selectivity against a broad panel of other kinases.[1][5]

Table 2: Half-Maximal Inhibitory Concentration (IC50)

Assay Type	Target / Cell Line	IC50 Value (nM)
Biochemical	ERK1	17
Biochemical	ERK2	15
Cell-Based	HT29 (Colon Carcinoma)	48

The IC50 values highlight the potent inhibition of both ERK1 and ERK2 in biochemical assays and demonstrate effective inhibition of proliferation in a cancer cell line.[1][4][6]

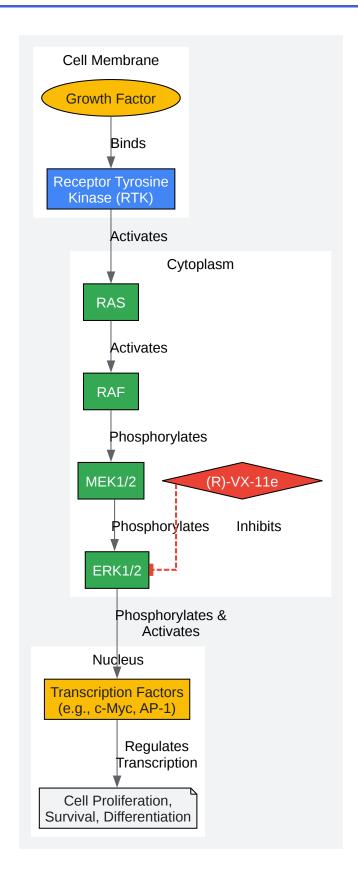
#### **EC50 Values**

Information regarding the half-maximal effective concentration (EC50) for **(R)-VX-11e** is not readily available in the cited literature. The EC50 is a measure of the concentration of a drug that gives a half-maximal response, and while related to the IC50, it is a distinct value.

# Signaling Pathway and Mechanism of Action

**(R)-VX-11e** functions by inhibiting the kinase activity of ERK1 and ERK2 within the Ras/Raf/MEK/ERK signaling cascade. This pathway is a central mediator of signals from cell surface receptors to the nucleus, ultimately controlling gene expression and cell fate.





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Caption: MAPK/ERK signaling cascade and the inhibitory action of **(R)-VX-11e**.



### **Experimental Protocols**

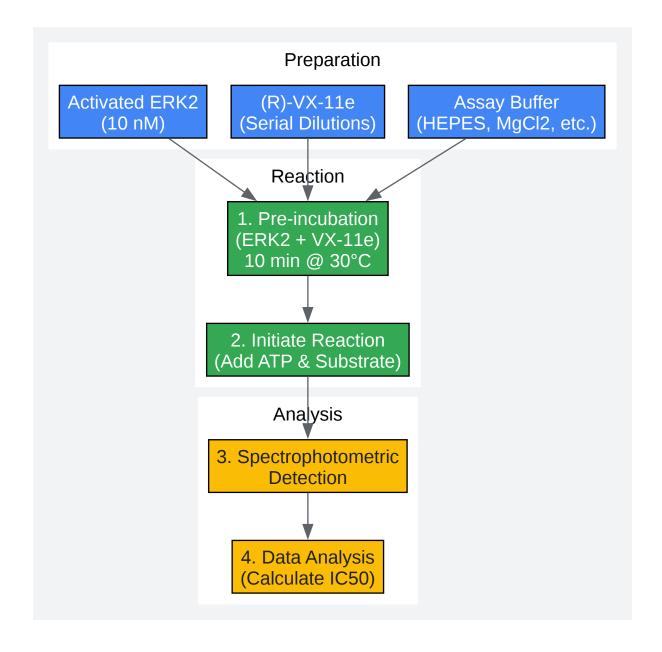
The determination of the inhibitory values for **(R)-VX-11e** relies on standardized biochemical and cellular assays.

#### In Vitro ERK2 Inhibition Assay (Biochemical)

This assay quantifies the direct inhibition of purified ERK2 enzyme by (R)-VX-11e.

- Method: A spectrophotometric coupled-enzyme assay is utilized.[1][7]
- Procedure:
  - A fixed concentration of activated ERK2 enzyme (e.g., 10 nM) is prepared in a reaction buffer.[7]
  - The enzyme is incubated with various concentrations of (R)-VX-11e (typically dissolved in DMSO) for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[7]
  - The kinase reaction is initiated by adding ATP and a specific substrate.
  - The assay buffer contains components to couple the kinase reaction to a change in absorbance, such as: 0.1 M HEPES (pH 7.5), 10 mM MgCl2, 2.5 mM phosphoenolpyruvate, 200 μM NADH, and 150 μg/mL pyruvate kinase.[7]
  - Enzyme activity is measured by monitoring the change in NADH absorbance over time using a spectrophotometer.
  - The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.





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Caption: Workflow for a typical in vitro ERK2 spectrophotometric inhibition assay.

#### **Cell Proliferation Assay (Cell-Based)**

This assay measures the effect of **(R)-VX-11e** on the growth of cancer cells, providing a measure of its potency in a more biologically relevant context.

- Cell Line: Human colon carcinoma HT29 cells are commonly used.[1][4]
- Procedure:



- Cells are seeded in multi-well plates and allowed to adhere overnight.
- The culture medium is replaced with fresh medium containing various concentrations of (R)-VX-11e or a vehicle control (e.g., DMSO).
- Cells are incubated for a defined period (e.g., 72 hours).
- Cell proliferation or viability is assessed using a suitable method, such as the Muse™ Ki67
  Proliferation Kit or other colorimetric/fluorometric assays (e.g., MTT, CellTiter-Glo®).[8]
- The IC50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

### **Cellular ERK Activity Assay**

This assay measures the inhibition of ERK phosphorylation in a cellular context.

- Method: The Muse® MAPK Activation Dual Detection Kit can be used.[3]
- Procedure:
  - Leukemia cell lines (e.g., MOLM-14, REH, MOLT-4) are treated with (R)-VX-11e for a specific duration (e.g., 24 hours).[3][8]
  - Cells are harvested, washed, and then fixed and permeabilized.[3]
  - The cells are incubated with a cocktail of two antibodies: a phospho-specific anti-phospho-ERK1/2 antibody and an anti-ERK1/2 antibody that detects total ERK levels.[3]
  - The levels of phosphorylated and total ERK are quantified using a flow cytometer like the Muse® Cell Analyzer.[3]
  - This allows for the determination of the percentage of cells in which ERK activation is inhibited.[3]

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